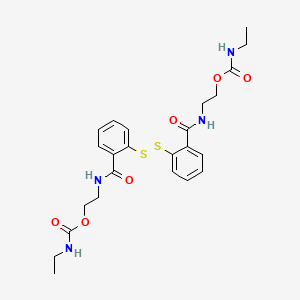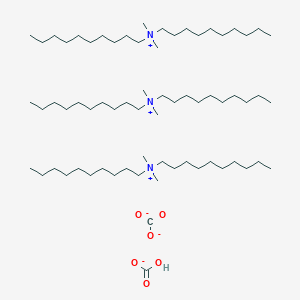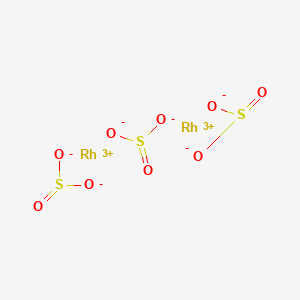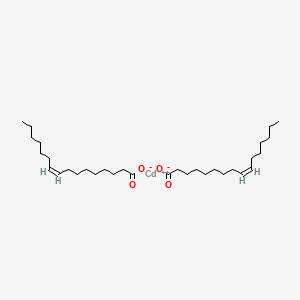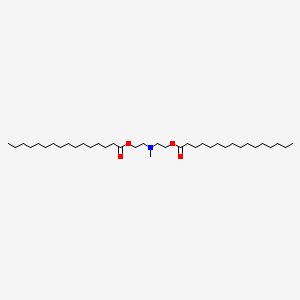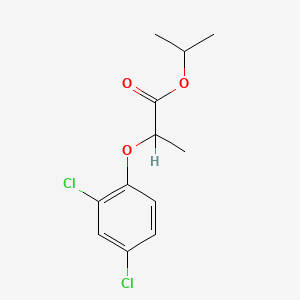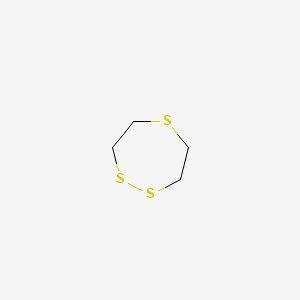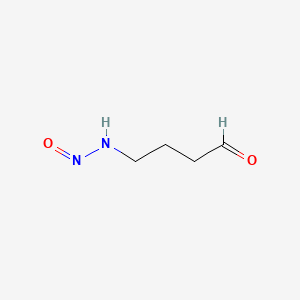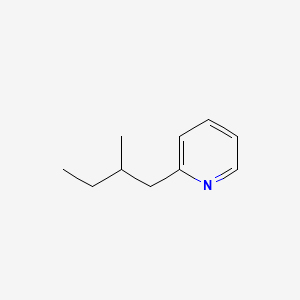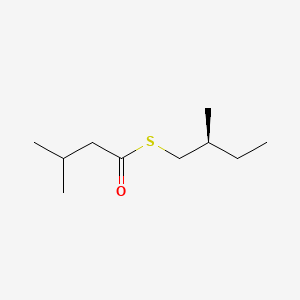
Cadmium (R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium (R-(R*,R*))-tartrate is a coordination compound formed by the interaction of cadmium ions with tartrate ligands This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium (R-(R*,R*))-tartrate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium sulfate, with tartaric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the tartrate complex. The general reaction can be represented as: [ \text{Cd}^{2+} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{Cd(C}_4\text{H}_4\text{O}_6) ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate and tartaric acid. The process includes dissolving cadmium nitrate in water, followed by the addition of tartaric acid under stirring. The mixture is then heated to promote the reaction and the resulting cadmium tartrate is precipitated out, filtered, and dried.
化学反応の分析
Types of Reactions: Cadmium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: Cadmium tartrate can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium tartrate to cadmium metal or other lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur where the tartrate ligand is replaced by other ligands, forming different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various ligands like ethylenediamine or ammonia under controlled pH and temperature conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: New cadmium complexes with different ligands
科学的研究の応用
Cadmium (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in studies of coordination chemistry.
Biology: Investigated for its effects on biological systems, particularly in studies of heavy metal toxicity and detoxification mechanisms.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
作用機序
The mechanism of action of cadmium (R-(R*,R*))-tartrate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with DNA repair mechanisms, and disruption of cellular signaling pathways. The tartrate ligand may also play a role in modulating the bioavailability and toxicity of cadmium.
類似化合物との比較
Cadmium (R-(R*,R*))-tartrate can be compared with other cadmium complexes such as cadmium sulfate, cadmium chloride, and cadmium acetate. While all these compounds contain cadmium, their chemical properties and applications can vary significantly:
Cadmium sulfate: Commonly used in electroplating and as a pigment.
Cadmium chloride: Used in the synthesis of other cadmium compounds and as a reagent in laboratory research.
Cadmium acetate: Utilized in the production of cadmium-based catalysts and as a stabilizer in plastics.
This compound is unique due to the presence of the tartrate ligand, which can influence its solubility, reactivity, and biological interactions.
特性
CAS番号 |
34100-40-8 |
|---|---|
分子式 |
C4H4CdO6 |
分子量 |
260.48 g/mol |
IUPAC名 |
cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChIキー |
GPZWFVHFXGHERV-ZVGUSBNCSA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


